2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate m-PEG4-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 62921-74-8
VCID: VC0536166
InChI: InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC
Molecular Formula: C14H22O6S
Molecular Weight: 318.39 g/mol

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

CAS No.: 62921-74-8

Cat. No.: VC0536166

Molecular Formula: C14H22O6S

Molecular Weight: 318.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate - 62921-74-8

Specification

CAS No. 62921-74-8
Molecular Formula C14H22O6S
Molecular Weight 318.39 g/mol
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3
Standard InChI Key IUDNRKGPFWUYIC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a 4-methylbenzenesulfonate (tosyl) group linked to a triethylene glycol monomethyl ether chain. The PEG spacer confers hydrophilicity, while the tosyl group enhances reactivity in substitution reactions. Key properties include:

PropertyValue/Description
Molecular FormulaC14H22O6S\text{C}_{14}\text{H}_{22}\text{O}_{6}\text{S}
Molecular Weight318.39 g/mol
AppearanceColorless to pale yellow liquid
SolubilityMiscible with polar organic solvents
StabilityStable under inert conditions

Nuclear magnetic resonance (NMR) data confirm its structure:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.78 (d, 2H, aromatic), 7.34 (d, 2H, aromatic), 4.16 (t, 2H, -OCH2_2), 3.35–3.67 (m, PEG chain protons) .

Reactivity Profile

The tosyl group (-SO3C6H4CH3\text{-SO}_3\text{C}_6\text{H}_4\text{CH}_3) acts as an excellent leaving group, facilitating nucleophilic substitutions with amines, thiols, and alkoxides. The PEG chain’s ether linkages provide steric flexibility, enabling conjugation with biomolecules or polymers .

Synthesis Methodologies

Tosylation of Triethylene Glycol Monomethyl Ether

The most common synthesis involves reacting triethylene glycol monomethyl ether with p-toluenesulfonyl chloride under basic conditions. Two optimized protocols are documented:

Protocol A (95% Yield)

  • Reagents: Triethylene glycol monomethyl ether, p-toluenesulfonyl chloride, KOH.

  • Conditions: Tetrahydrofuran (THF)/water mixture at 0°C for 16 hours.

  • Workup: Extraction with dichloromethane (DCM), drying with Na2 _2SO4_4, and solvent evaporation .

Protocol B (99% Yield)

  • Reagents: Triethylene glycol monomethyl ether, p-toluenesulfonyl chloride, NaOH.

  • Conditions: THF/water at 0°C for 3 hours.

  • Workup: Acidification with HCl, DCM extraction, and MgSO4_4 drying .

Protocol C (80% Yield)

  • Reagents: Triethylene glycol monomethyl ether, p-tosyl chloride, NaOH.

  • Conditions: THF at room temperature for 24 hours.

  • Workup: Acidification with H2 _2SO4_4, DCM extraction, and column chromatography .

ParameterProtocol AProtocol BProtocol C
BaseKOHNaOHNaOH
Temperature0°C0°C25°C
Reaction Time16 h3 h24 h
Yield95%99%80%

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s tosyl group enables the synthesis of prodrugs and PEGylated therapeutics. For example, it has been used to modify antiretroviral agents, enhancing their aqueous solubility and bioavailability .

Polymer Chemistry

In radical polymerization, it serves as a chain-transfer agent to synthesize PEG-based hydrogels. A study demonstrated its role in creating stimuli-responsive polymers with tunable mechanical properties .

Ionic Liquids

Derivatization with tertiary amines yields quaternary ammonium salts, which exhibit ionic liquid behavior. These salts have applications in electrochemistry and green chemistry .

Recent Research Findings

Mechanistic Studies

Kinetic analyses reveal that the tosyl group’s leaving ability is pH-dependent, with optimal nucleophilic substitution rates observed in mildly basic conditions (pH 8–10) .

Structural Modifications

Introducing fluorinated analogs (e.g., replacing methoxy with trifluoromethoxy groups) enhances thermal stability, expanding utility in high-temperature reactions .

Bioconjugation Applications

Conjugation with monoclonal antibodies via thiol-ene click chemistry has produced stable antibody-drug conjugates (ADCs) with improved tumor-targeting efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator